N-[(furan-2-yl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide
Description
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C18H16N2O2/c1-14-7-9-15(10-8-14)18(21)20(13-16-5-4-12-22-16)17-6-2-3-11-19-17/h2-12H,13H2,1H3 |
InChI Key |
YSYIACKWELNPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Acylation of 4-Methylbenzoic Acid
The benzamide core is typically synthesized via activation of 4-methylbenzoic acid, followed by sequential coupling with furfurylamine and 2-aminopyridine. A representative protocol involves:
-
Acid Chloride Formation : 4-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours.
-
First Amidation : The acid chloride reacts with furfurylamine in the presence of a base (e.g., triethylamine or pyridine) to yield N-(furan-2-ylmethyl)-4-methylbenzamide.
-
Second Amidation : The intermediate undergoes a second coupling with 2-aminopyridine using carbodiimide reagents (e.g., EDCI or DCC) and HOBt in DMF or DCM at 25–40°C for 12–24 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | SOCl₂, DCM, 25°C, 3h | 95% | >98% |
| 2 | Furfurylamine, Et₃N, DCM, 0°C→25°C, 6h | 82% | 95% |
| 3 | EDCI/HOBt, 2-aminopyridine, DMF, 40°C, 24h | 68% | 90% |
Advantages : High reproducibility and scalability.
Limitations : Requires isolation of intermediates, increasing reaction time.
Nucleophilic Substitution on Preformed Benzamide
Alkylation of N-(Pyridin-2-yl)-4-methylbenzamide
An alternative route involves alkylation of a preformed N-(pyridin-2-yl)benzamide with a furan-2-ylmethyl electrophile:
-
Synthesis of N-(Pyridin-2-yl)-4-methylbenzamide : 4-Methylbenzoyl chloride reacts with 2-aminopyridine in DCM with pyridine.
-
Alkylation with Furan-2-ylmethyl Halide : The secondary amine is alkylated using furan-2-ylmethyl bromide or iodide in the presence of K₂CO₃ or NaH in DMF at 60–80°C for 6–12 hours.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2-Aminopyridine, DCM, pyridine, 25°C, 4h | 88% |
| 2 | Furan-2-ylmethyl bromide, K₂CO₃, DMF, 80°C, 8h | 75% |
Side Reactions : Over-alkylation is mitigated by using a 1:1 molar ratio of benzamide to alkylating agent.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
A modern approach employs palladium catalysis to introduce the pyridin-2-yl group after initial furan-2-ylmethyl incorporation:
-
Formation of N-(Furan-2-ylmethyl)-4-methylbenzamide : As described in Section 1.1.
-
C–N Coupling with 2-Bromopyridine : Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100–110°C for 24 hours.
Key Data :
| Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110°C | 65% |
Advantages : Avoids harsh alkylation conditions.
Limitations : Requires rigorous exclusion of oxygen and moisture.
One-Pot Tandem Synthesis
Oxidative Amination and Coupling
A solvent-free one-pot method combines 4-methylbenzoic acid, furfurylamine, and 2-aminopyridine using TBHP (tert-butyl hydroperoxide) and I₂ as promoters:
-
Reaction Setup : Equimolar amounts of reactants, 2 equiv. TBHP, and 0.2 equiv. I₂ in toluene at 100°C for 6 hours.
-
Workup : Filtration and recrystallization from ethanol.
Key Data :
| Conditions | Yield | Purity |
|---|---|---|
| TBHP/I₂, toluene, 100°C, 6h | 70% | 92% |
Mechanistic Insight : I₂ facilitates C–N bond formation via radical intermediates, while TBHP acts as an oxidant.
Industrial-Scale Production
Continuous Flow Synthesis
For large-scale manufacturing, a continuous flow system optimizes the amide coupling steps:
-
Microreactor Setup : 4-Methylbenzoyl chloride and furfurylamine are mixed in a T-shaped mixer at 25°C, followed by in-line quenching with 2-aminopyridine.
-
Purification : Automated liquid-liquid extraction and crystallization.
Key Data :
| Throughput | Purity | Yield |
|---|---|---|
| 1 kg/h | >99% | 85% |
Advantages : Reduced reaction time (2h total) and improved safety profile.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost |
|---|---|---|---|
| Classical Amidation | 68–82% | High | Moderate |
| Nucleophilic Substitution | 75–88% | Moderate | Low |
| Palladium Catalysis | 65–70% | Low | High |
| One-Pot Synthesis | 70–75% | Moderate | Low |
Optimal Choice : Classical amidation is preferred for laboratory-scale synthesis, while continuous flow methods are superior for industrial production.
Challenges and Optimization Strategies
-
Steric Hindrance : The bulky pyridin-2-yl group reduces coupling efficiency. Using HATU instead of EDCI improves yields by 10–15%.
-
Purification : Silica gel chromatography is often required due to byproducts. Recrystallization from ethanol/water (3:1) achieves >95% purity.
-
Moisture Sensitivity : Reactions involving acid chlorides must be conducted under anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to N-[(furan-2-yl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide, particularly against viral pathogens such as SARS-CoV-2.
Case Study: Inhibition of SARS-CoV-2 Mpro
A study evaluated various furan-based compounds for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The results indicated that modifications to the furan ring enhanced inhibitory potency, with some derivatives achieving IC50 values as low as 1.55 μM, suggesting a promising avenue for drug development against COVID-19 .
Antioxidant Properties
Compounds with similar structures have demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
Case Study: Evaluation of Antioxidant Activity
Research comparing the antioxidant properties of various derivatives revealed that certain compounds effectively scavenged free radicals and inhibited lipid peroxidation. For instance, a hydroxypyridinone derivative exhibited a DPPH scavenging rate of 41.48% and lipid peroxidation inhibition of 88.76%, indicating robust antioxidant potential .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored extensively, particularly in the context of diabetes management.
Target Enzyme: Aldose Reductase (ALR2)
Studies have shown that derivatives can selectively inhibit ALR2, an enzyme involved in diabetic complications. Compounds related to this compound have demonstrated IC50 values in the nanomolar range, marking them as potential therapeutic agents for diabetes-related conditions .
| Compound Name | Target Enzyme/Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound F8-B6 | SARS-CoV-2 Mpro | 1.57 | Non-peptidomimetic inhibitor |
| Hydroxypyridinone Derivative | ALR2 | 0.789 | Selective inhibition |
| Compound 7l | DPPH Radical | - | Antioxidant activity |
Table 2: Comparison of Antioxidant Activities
| Compound Name | DPPH Scavenging Rate (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Compound 7l | 41.48 | 88.76 |
| Trolox | 11.89 | - |
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The furan and pyridine rings facilitate interactions with these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations :
- Furan vs. Sulfamoyl/Oxadiazole : The target compound’s furan-2-ylmethyl group may enhance π-π stacking interactions compared to sulfamoyl or oxadiazole substituents in LMM11 and . However, sulfamoyl/oxadiazole groups in LMM11 confer antifungal activity, suggesting substituent-dependent bioactivity .
- Pyridine Substitution: Pyridin-2-yl groups are common in kinase inhibitors (e.g., imatinib derivatives in ).
- Carbamothioyl vs. Amide Linkages : The thiourea bridge in introduces distinct hydrogen-bonding capabilities (C=S···H–N interactions), forming planar dimeric structures absent in the target compound .
Physicochemical Properties
- Crystal Packing : The carbamothioyl derivative () forms inversion dimers via N–H···S hydrogen bonds, while furan-containing analogs (e.g., ) may exhibit weaker C–H···O interactions due to the furan oxygen’s electronegativity .
- Bond Lengths and Hybridization : In , the C–S bond (1.68 Å) is shorter than typical C=S bonds (1.71 Å), suggesting partial double-bond character influenced by resonance. The target compound’s amide C=O bond (~1.23 Å) likely exhibits similar resonance stabilization .
Biological Activity
N-[(furan-2-yl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 298.35 g/mol |
| SMILES | CC(=O)N(Cc1ccco1)c1ccccn1 |
| InChI Key | YZQKXKQYJYQYEE-UHFFFAOYSA-N |
This compound exhibits its biological activity primarily through interaction with specific molecular targets. The furan and pyridine moieties are believed to play a crucial role in binding affinity and specificity by engaging in π-π stacking interactions and hydrogen bonding with target proteins.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of related compounds, particularly in the context of neurodegenerative diseases such as Parkinson's disease. For instance, derivatives of pyridinylbenzamides have shown significant inhibitory activity against c-Abl, an enzyme involved in cell death pathways. This suggests that this compound may possess similar protective effects against neuronal cell death induced by toxic agents like MPP+ in SH-SY5Y cells .
2. Antimicrobial Activity
The compound has been explored for its antimicrobial properties. A related study demonstrated that benzamide derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This indicates a potential application in developing new antibacterial agents.
3. Anti-inflammatory Properties
Research has also pointed towards anti-inflammatory effects, where compounds similar to this compound were shown to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, which are critical mediators in inflammatory responses .
Case Study 1: Neuroprotection in Parkinson's Disease
A study investigating a series of pyridinyl derivatives found that one particular compound exhibited lower toxicity compared to nilotinib while maintaining neuroprotective effects against MPP+-induced cell death. This suggests that modifications to the benzamide scaffold can enhance therapeutic profiles for neurodegenerative conditions .
Case Study 2: Antibacterial Efficacy
In a comparative analysis of various benzamide derivatives, this compound was evaluated for its antibacterial activity against common pathogens. The results indicated significant effectiveness, warranting further exploration into its potential as an antibiotic .
Q & A
Q. Basic SAR :
- 4-Methyl group : Enhances lipophilicity, improving membrane permeability .
- Furan moiety : Contributes to π-π stacking with aromatic residues in target proteins .
Advanced SAR : - Pyridine substitution : 2-Pyridyl vs. 4-pyridyl alters hydrogen-bonding patterns (e.g., N3 in pyridine interacts with catalytic lysine ).
- Fluorine incorporation : Meta/para fluorine increases metabolic stability but may reduce solubility .
What computational approaches predict the compound’s reactivity and interaction with biological targets?
Q. Basic :
- Molecular docking (AutoDock/Vina) : Simulate binding to kinase active sites (e.g., pyridine as a hinge-binder ).
Advanced : - MD simulations : Assess binding stability over 100 ns trajectories (e.g., furan’s conformational flexibility ).
- QM/MM : Model transition states for nucleophilic attacks on the benzamide carbonyl .
Contradictions : Overestimation of binding energies in docking vs. experimental ITC data requires force field recalibration .
How can analytical methods address stability challenges during storage and formulation?
Q. Basic :
- HPLC-UV : Monitor degradation under accelerated conditions (40°C/75% RH) .
- Mass spectrometry : Identify hydrolysis products (e.g., cleavage at the amide bond ).
Advanced : - Forced degradation studies : Expose to oxidative (H2O2) or photolytic stress to identify vulnerable sites .
- Solid-state NMR : Characterize polymorphic transitions affecting shelf life .
What strategies resolve contradictions in crystallographic and spectroscopic data?
- Multi-technique validation : Cross-validate X-ray data with SC-XRD (for unit cell parameters) and FT-IR (for functional groups) .
- High-field NMR (600 MHz) : Resolve overlapping signals (e.g., furan vs. pyridine protons) .
Case Study : A 5° deviation in C–S bond length between crystallography (1.677 Å) and DFT (1.660 Å) suggests lattice strain .
What toxicity and selectivity profiling methods are recommended for preclinical studies?
Q. Basic :
- Cytotoxicity (HEK293/HeLa) : IC50 determination via MTT .
Advanced : - hERG assay : Assess cardiac toxicity risks using patch-clamp electrophysiology .
- Metabolite profiling (LC-MS/MS) : Identify hepatotoxic metabolites in microsomal incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
